

Application Notes and Protocols: Indium-Mediated Crotylation of Imines

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Compound of Interest

Compound Name: Crotyl bromide

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Introduction

The indium-mediated crotylation of imines is a valuable carbon-carbon bond-forming reaction in organic synthesis for the preparation of homoallylic amines. These products are versatile building blocks, particularly in the synthesis of nitrogen-containing heterocyclic compounds and natural products. This Barbier-type reaction is often favored for its operational simplicity, functional group tolerance, and the ability to proceed under mild conditions. A key feature of this reaction is its potential for diastereoselectivity, which can be controlled through the use of chiral auxiliaries on the imine nitrogen, such as the N-tert-butanesulfinyl group. This document provides detailed protocols and data for the indium-mediated crotylation of N-tert-butanesulfinyl imines.

Data Presentation

The following table summarizes the quantitative data for the indium-mediated crotylation of various N-tert-butanesulfinyl imines. The reaction generally favors the formation of the anti-diastereomer.

| Entry | Imine (R) | Crotylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | anti:syn Ratio |
|-------|---|-------------------|---------|------------|----------|-----------|----------------|
| 1 | CH ₂ CH ₂ Ph | Crotyl bromide | THF | 60 | 6 | 75 | 70:30 |
| 2 | (CH ₂) ₇ CH ₃ | Crotyl bromide | THF | 60 | 6 | 72 | 75:25 |
| 3 | i-Pr | Crotyl bromide | THF | 60 | 6 | 68 | 80:20 |
| 4 | Ph | Crotyl bromide | THF | 60 | 6 | 85 | >95:5 |
| 5 | 4-MeO-C ₆ H ₄ | Crotyl bromide | THF | 60 | 6 | 82 | >95:5 |
| 6 | 4-F-C ₆ H ₄ | Crotyl bromide | THF | 60 | 6 | 88 | >95:5 |
| 7 | 2-Thienyl | Crotyl bromide | THF | 60 | 6 | 78 | >95:5 |

Experimental Protocols

General Procedure for the Synthesis of N-tert-butanefulfinyl Imines

This protocol outlines the synthesis of the imine precursors required for the crotylation reaction.

Materials:

- (R)- or (S)-tert-butanefulfinamide
- Aldehyde or ketone
- Titanium (IV) ethoxide (Ti(OEt)₄)

- Anhydrous Tetrahydrofuran (THF)
- Brine
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of (R)- or (S)-tert-butanefulfonamide (1.0 eq) and the corresponding aldehyde or ketone (0.9 eq) in anhydrous THF under an inert atmosphere (e.g., argon), slowly add titanium (IV) ethoxide (1.8 eq).
- Stir the reaction mixture at room temperature for 12 hours for aldehydes or at 76 °C for 5 hours for ketones.
- Upon completion, hydrolyze the reaction by adding brine.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the pure N-tert-butanefulfinyl imine.^[1]

General Procedure for the Indium-Mediated Crotylation of N-tert-butanefulfinyl Imines

This Barbier-type protocol describes the one-pot reaction between the imine, **crotyl bromide**, and indium metal.

Materials:

- N-tert-butanefulfinyl imine

- **Crotyl bromide**
- Indium powder
- Anhydrous Tetrahydrofuran (THF)
- Deionized water
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred mixture of the N-tert-butanesulfinyl imine (1.0 eq) and indium powder (1.5 eq) in anhydrous THF, add **crotyl bromide** (1.5 eq).^[1]
- Heat the reaction mixture to 60-66 °C and stir for 6 hours.^[1]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench by adding deionized water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluting with a hexane/EtOAc mixture) to afford the desired homoallylic amine.^[1]

Visualizations

Reaction Mechanism

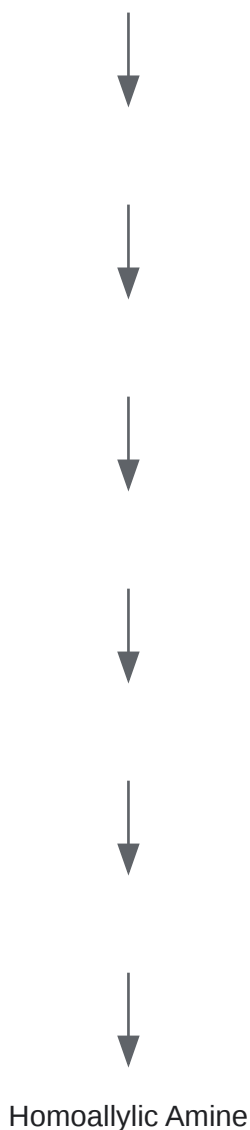
The diastereoselectivity of the indium-mediated crotylation of N-tert-butanesulfinyl imines is explained by a closed, six-membered transition state. The indium atom coordinates to both the

nitrogen and the sulfinyl oxygen of the imine. The crotyl group is transferred to the imine carbon, and the observed anti selectivity is proposed to arise from a boat-like transition state which minimizes steric interactions.[2]

Caption: Proposed boat-like six-membered transition state.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of homoallylic amines via indium-mediated crotylation of imines.



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Caption: General experimental workflow diagram.

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References

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